molecular formula C11H17NO2 B8529476 4,5-Diisopropylpyrrole-2-carboxylic acid

4,5-Diisopropylpyrrole-2-carboxylic acid

Cat. No.: B8529476
M. Wt: 195.26 g/mol
InChI Key: OMAWWYBLLMIPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diisopropylpyrrole-2-carboxylic acid is a pyrrole-derived compound featuring two isopropyl substituents at positions 4 and 5 and a carboxylic acid functional group at position 2. Pyrrole carboxylic acids are of significant interest in organic synthesis, medicinal chemistry, and materials science due to their aromatic heterocyclic core, which enables diverse electronic and steric interactions.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4,5-di(propan-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H17NO2/c1-6(2)8-5-9(11(13)14)12-10(8)7(3)4/h5-7,12H,1-4H3,(H,13,14)

InChI Key

OMAWWYBLLMIPFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NC(=C1)C(=O)O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent and Core Heterocycle Analysis

The following table compares key structural features of 4,5-diisopropylpyrrole-2-carboxylic acid with compounds from the evidence:

Compound Name Core Structure Substituents (Positions) Carboxylic Acid Position Key Functional Groups Potential Applications
This compound Pyrrole 4,5-diisopropyl 2 Carboxylic acid Drug intermediates, ligands
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-chloro, 6-methyl 4 Carboxylic acid, chloro Agrochemicals, APIs*
(2R,4S)-2-[(1S,2R)-1-Carboxy-2-hydroxypropyl]-4-(2-formimidamidoethylthio)-3,4-dihydro-2H-pyrrole-5-carboxylic acid Bicyclic pyrrole Formimidamidoethylthio (position 4), hydroxypropyl (position 2) 5 Carboxylic acid, thioether Antibiotics (β-lactam analogs)

*APIs: Active Pharmaceutical Ingredients

Key Observations:

  • Core Heterocycle Differences : The pyrimidine core in introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyrrole system. This may improve solubility in polar solvents but reduce aromatic stabilization.
  • In contrast, the chloro and methyl groups in favor electrophilic substitution reactions.
  • Functional Group Complexity : The bicyclic pyrrole derivative in includes sulfur-containing groups (thioether) and hydroxylated side chains, suggesting tailored bioactivity (e.g., β-lactamase inhibition).

Reactivity and Stability

  • Acid-Base Behavior : The carboxylic acid group in all compounds contributes to pH-dependent solubility. However, the electron-withdrawing chloro group in may lower the pKa of the carboxylic acid compared to the electron-donating isopropyl groups in the target compound.
  • Thermal Stability : Bulky isopropyl substituents in the target compound likely enhance thermal stability by reducing molecular mobility, a feature absent in the less-substituted pyrimidine analog .

Research Findings and Implications

  • Drug Design : The isopropyl groups may improve lipid membrane permeability compared to smaller substituents (e.g., methyl in ), favoring blood-brain barrier penetration in CNS-targeted drugs.
  • Catalysis : Pyrrole-carboxylic acids can act as ligands for metal catalysts. The steric bulk of isopropyl groups might modulate catalytic selectivity in transition-metal complexes.

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